

A-33853: A Technical Guide to its Chemical Structure, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

A-33853 is a naturally occurring benzoxazole antibiotic first isolated from the culture broth of Streptomyces sp. NRRL 12068. Its unique chemical structure and significant biological activity, particularly its potent antileishmanial properties, have made it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the elucidation of A-33853's chemical structure, its biological characterization, and the methodologies for its synthesis and biosynthesis.

Chemical Structure and Physicochemical Properties

A-33853 is characterized by a benzoxazole core linked to a substituted phenyl group, which in turn is attached to a 3-hydroxypyridine-2-carbonyl moiety.



Identifier	Value
IUPAC Name	2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]benzoxazole-4-carboxylic acid
CAS Number	80148-45-4
Molecular Formula	C20H13N3O6
Molecular Weight	391.34 g/mol

Biological Activity

A-33853 has demonstrated a range of biological activities, most notably against protozoan parasites and bacteria. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antiprotozoal Activity of A-33853

Target Organism	Assay	IC ₅₀ (μM)	Notes
Leishmania donovani	Axenic amastigotes	0.21	3-fold more active than miltefosine.
Trypanosoma brucei rhodesiense	> 30		
Trypanosoma cruzi	> 30	-	
Plasmodium falciparum	> 10		
Eimeria tenella	Inhibitory effect noted	_	
Trichomonas vaginalis	MIC < 0.975 μg/mL	_	

Table 2: Antibacterial Activity of A-33853



Target Organism	MIC (μg/mL)
Staphylococcus aureus	2
Mycoplasma gallisepticum	≤1.56

Table 3: Cytotoxicity Data for A-33853

Cell Line	IC ₅₀ (μM)
L6 cells (rat skeletal myoblasts)	1.8

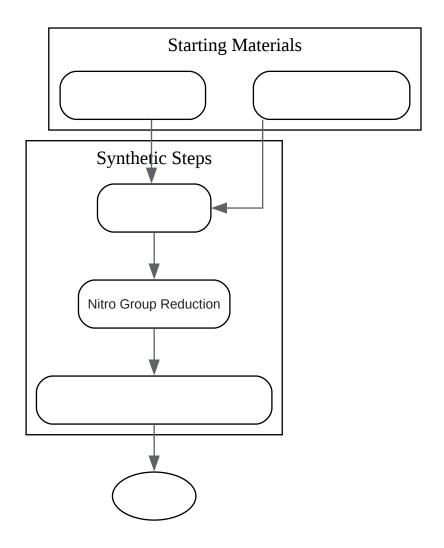
Table 4: In Vivo Toxicity of A-33853

Animal Model	Route of Administration	LD50
Mice	Intraperitoneal (i.p.)	> 300 mg/kg

Chemical Synthesis Workflow

The first total synthesis of A-33853 was reported by Tipparaju and colleagues in 2008. The general synthetic strategy involves the coupling of key building blocks followed by cyclization to form the benzoxazole ring.





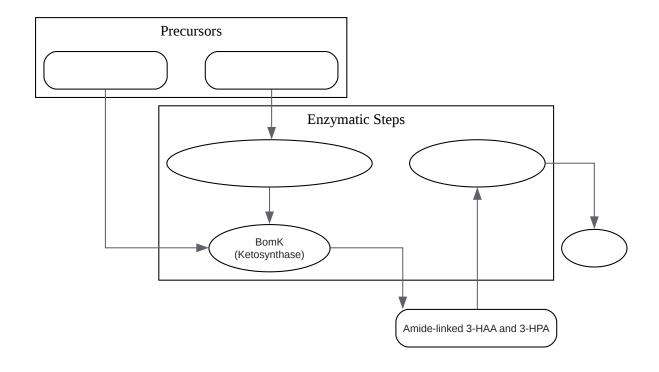
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A simplified workflow for the chemical synthesis of A-33853.

Biosynthetic Pathway of A-33853

The biosynthetic gene cluster for A-33853 in Streptomyces sp. NRRL 12068 has been characterized, revealing an unusual assembly logic. The biosynthesis involves a unique set of enzymes that catalyze the formation of the benzoxazole and amide bonds from two key precursors: 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxypicolinic acid (3-HPA).





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The proposed biosynthetic pathway of A-33853.

Experimental Protocols

Detailed experimental protocols for the fermentation, isolation, chemical synthesis, and biological evaluation of A-33853 are provided in the primary literature. Due to access limitations, this guide provides a high-level overview of the methodologies employed. For precise, step-by-step instructions, readers are directed to the cited publications.

Fermentation and Isolation

The original isolation of A-33853 was reported by Michel et al. (1984). The general procedure involves:

• Fermentation: Culturing of Streptomyces sp. NRRL 12068 in a suitable nutrient medium to promote the production of A-33853.



- Extraction: Extraction of the culture broth with an organic solvent to isolate the crude product.
- Purification: Chromatographic techniques, such as column chromatography, are used to purify A-33853 from the crude extract.

Chemical Synthesis

The chemical synthesis of A-33853, as described by Tipparaju et al. (2008), generally follows these key steps:

- Amide Bond Formation: Coupling of a protected 2-amino-3-nitrophenol derivative with 3hydroxypicolinic acid.
- Nitro Group Reduction: Reduction of the nitro group to an amine.
- Benzoxazole Ring Formation: Intramolecular cyclization to form the benzoxazole ring.
- Deprotection: Removal of protecting groups to yield the final product, A-33853.

Biological Assays

The biological activity of A-33853 and its analogs was evaluated using a panel of in vitro assays:

- Antiprotozoal Activity: Assays against axenic amastigotes of L. donovani and other protozoan parasites to determine IC₅₀ values.
- Antibacterial Activity: Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.
- Cytotoxicity Assays: Evaluation of the cytotoxic effects on mammalian cell lines, such as L6 cells, to determine selectivity.

Biosynthetic Gene Cluster Characterization

The characterization of the A-33853 biosynthetic gene cluster by Zhai et al. (2015) involved:



- Genome Mining: Identification of the putative gene cluster in the genome of Streptomyces sp. NRRL 12068.
- Heterologous Expression: Expression of the gene cluster in a host organism to confirm its role in A-33853 production.
- Gene Deletion Experiments: Knocking out specific genes within the cluster to elucidate the function of individual enzymes in the biosynthetic pathway.
- To cite this document: BenchChem. [A-33853: A Technical Guide to its Chemical Structure, Characterization, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666389#a-33853-chemical-structure-elucidation-and-characterization]

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